molecular formula C15H10Cl2N2O3S2 B2728215 N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide CAS No. 896270-03-4

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide

Cat. No.: B2728215
CAS No.: 896270-03-4
M. Wt: 401.28
InChI Key: YLBWCUHMZZHALR-UHFFFAOYSA-N
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Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a dichlorobenzo[d]thiazolyl group and a methylsulfonyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Core: Starting from a suitable aniline derivative, the benzothiazole core can be synthesized through cyclization reactions involving sulfur sources.

    Formation of the Benzamide: The benzamide moiety can be introduced through acylation reactions, typically using acyl chlorides or anhydrides.

    Methylsulfonylation: The methylsulfonyl group can be introduced using reagents like methylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, leading to amine or alcohol derivatives.

    Substitution: The chlorine atoms on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles for Substitution: Amines, thiols, alkoxides.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
  • N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide

Uniqueness

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide may exhibit unique properties due to the specific positioning of the dichloro and methylsulfonyl groups, which can influence its reactivity, biological activity, and physical properties compared to similar compounds.

Properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3S2/c1-24(21,22)11-5-3-2-4-8(11)14(20)19-15-18-13-10(23-15)7-6-9(16)12(13)17/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBWCUHMZZHALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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